
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:
Formation of the Ketone Intermediate: The starting material, 3,4-dimethylbenzaldehyde, undergoes a condensation reaction with a suitable ketone precursor.
Addition of Pyrrolidine: The intermediate product is then reacted with pyrrolidine under controlled conditions to form the final compound.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including as a stimulant or appetite suppressant.
Industry: Used in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to stimulant effects. The compound may also interact with other molecular targets and pathways, but further research is needed to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Methylenedioxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(3,4-Dimethylphenyl)-2-(methylamino)pentan-1-one
Comparison
1-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of the pyrrolidine group. This structural uniqueness may result in different pharmacological properties compared to similar compounds.
Properties
CAS No. |
2748485-15-4 |
|---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-7-16(18-10-5-6-11-18)17(19)15-9-8-13(2)14(3)12-15;/h8-9,12,16H,4-7,10-11H2,1-3H3;1H |
InChI Key |
XJYMZBBUHCGQGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)C)C)N2CCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


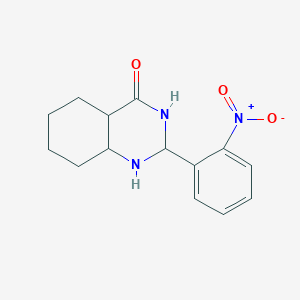
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)


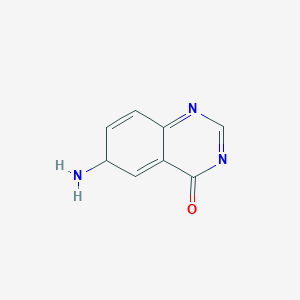
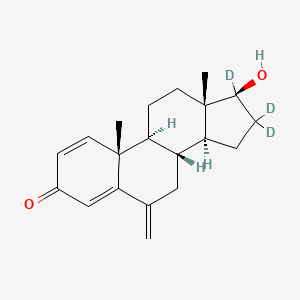

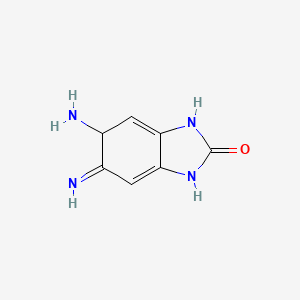

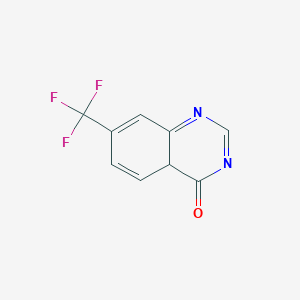
![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)
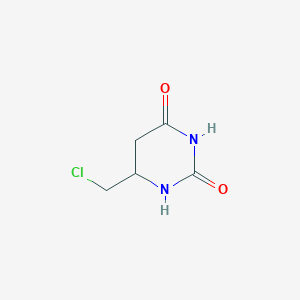
![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
